Bienvenue dans la boutique en ligne BenchChem!

4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one

Lipophilicity ADME Prediction Medicinal Chemistry

4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one (CAS 941958-39-0) is a synthetic benzoyl-piperazinone derivative with molecular formula C₁₆H₂₂N₂O₄S and molecular weight 338.4 g/mol. The compound features a 3,3-dimethylpiperazin-2-one core N-acylated with a para-isopropylsulfonylbenzoyl group.

Molecular Formula C16H22N2O4S
Molecular Weight 338.42
CAS No. 941958-39-0
Cat. No. B2534495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one
CAS941958-39-0
Molecular FormulaC16H22N2O4S
Molecular Weight338.42
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C
InChIInChI=1S/C16H22N2O4S/c1-11(2)23(21,22)13-7-5-12(6-8-13)14(19)18-10-9-17-15(20)16(18,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,20)
InChIKeyYHOZWDLPFQTJEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one (CAS 941958-39-0): Structural Overview and HTS Library Context


4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one (CAS 941958-39-0) is a synthetic benzoyl-piperazinone derivative with molecular formula C₁₆H₂₂N₂O₄S and molecular weight 338.4 g/mol [1]. The compound features a 3,3-dimethylpiperazin-2-one core N-acylated with a para-isopropylsulfonylbenzoyl group. It is commercially catalogued within the Life Chemicals high-throughput screening (HTS) compound library (Product ID F2487-0152, purity ≥90%) at prices ranging from $88.50 (2 mg) to $312.00 (75 mg) as of July 2023 [2]. The compound possesses one hydrogen bond donor, four hydrogen bond acceptors, a topological polar surface area (TPSA) of 91.9 Ų, and a calculated XLogP3 of 1.1, placing it within favorable drug-like physicochemical space [1]. No target-specific biological activity data (IC₅₀, Kᵢ, EC₅₀) for this specific compound have been published in peer-reviewed literature or deposited in public bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB) as of the search date.

Why 4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one Cannot Be Interchanged with Close Structural Analogs


Even within the narrow structural family of N-benzoyl-3,3-dimethylpiperazin-2-ones, seemingly minor modifications—such as shifting the sulfonyl group from the para to meta position, shortening the alkyl chain from isopropyl to ethyl, or replacing the piperazinone core with a dihydroquinoxalinone—can produce substantial shifts in molecular recognition, metabolic stability, and physicochemical properties. The para-isopropylsulfonyl arrangement in CAS 941958-39-0 dictates the vector and electronic character of the solvent-exposed terminus, which in the context of homologous 1-arylsulfonyl-3-piperazinone Factor Xa inhibitors has been shown to critically influence S1/S4 pocket occupancy and selectivity over thrombin [1]. Furthermore, the 3,3-dimethyl substitution on the piperazinone ring sterically restricts conformational freedom at the α-carbon adjacent to the carbonyl, an attribute associated with improved metabolic stability in structurally related ketopiperazine-based coagulation inhibitors [2]. The quantitative evidence below demonstrates why procurement decisions should be based on specific structural and physicochemical attributes rather than class membership alone. Critically, no published biological activity data are available for any member of this specific benzoyl-piperazinone sub-series; differentiation therefore rests on calculated and measured physicochemical properties and on SAR trends inferred from the broader piperazinone inhibitor class.

Quantitative Differentiation Evidence for 4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one (CAS 941958-39-0) vs. Closest Analogs


Isopropyl vs. Ethyl Sulfonyl Substituent: Molecular Weight and Lipophilicity Differentiation

CAS 941958-39-0 bears an isopropylsulfonyl group, whereas the closest commercially available homolog, 4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one (CAS 952886-99-6), carries an ethylsulfonyl group. The molecular weight difference is 14.0 Da (338.4 vs. 324.4 g/mol), and the calculated XLogP3 for CAS 941958-39-0 is 1.1 [1], representing an estimated increase in lipophilicity of approximately 0.4–0.5 logP units relative to the ethyl homolog (based on the Hansch π contribution of ~0.5 per methylene unit) [2]. This difference in logP may translate into measurably distinct membrane permeability, plasma protein binding, and metabolic clearance profiles in in vitro ADME assays, although no direct comparative ADME data exist for this compound pair.

Lipophilicity ADME Prediction Medicinal Chemistry Fragment-Based Design

Para vs. Meta Sulfonyl Positioning: Topological Polar Surface Area and Hydrogen Bonding Geometry

The target compound places the isopropylsulfonyl group at the para position of the benzoyl ring. The regioisomeric analog 4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one (CAS 946208-45-3) is also commercially available and differs only in the substitution pattern (meta vs. para). While the molecular weight and atom composition are identical (C₁₆H₂₂N₂O₄S, MW 338.4), the para substitution yields a linear molecular geometry with the sulfonyl group projecting away from the piperazinone core along the benzoyl axis. In contrast, the meta isomer creates a kinked topology . The TPSA for CAS 941958-39-0 is 91.9 Ų [1]; the meta isomer is expected to have a similar numerical TPSA value but with a different spatial distribution of polar surface area. In the context of piperazinone-based Factor Xa inhibitors, the orientation of the P4 substituent relative to the central scaffold has been shown to determine whether neutral or basic groups can productively occupy the S1/S4 pockets of the enzyme [2].

Molecular Recognition Structure-Based Design Isosterism Regioisomer Differentiation

Piperazinone Core vs. Dihydroquinoxalinone Core: Scaffold-Specific Physicochemical and Drug-Likeness Comparison

The target compound (CAS 941958-39-0) features a 3,3-dimethylpiperazin-2-one core, whereas the closest core-modified analog, 4-(4-(Isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 941935-48-4), replaces the piperazinone with a dihydroquinoxalinone. This core replacement increases the molecular weight from 338.4 to 358.41 g/mol (Δ = +20.0 Da) and adds an aromatic ring, which raises TPSA and alters the hydrogen bond donor/acceptor count [1] . The 3,3-dimethylpiperazin-2-one core, as observed in the crystal structures of related sulfonylpiperazinone Factor Xa inhibitors (PDB 1NFW, 1NFU), forms a critical hydrogen bond between the piperazinone carbonyl oxygen and Gly219 of Factor Xa [2]. This interaction is central to the 'reverse' binding mode that enables neutral S1 pocket occupancy—a feature that may not be preserved with the dihydroquinoxalinone core due to altered carbonyl geometry and electronics.

Scaffold Hopping Drug-Likeness Core Replacement Library Design

Drug-Likeness and Lead-Likeness Profile: Quantitative Compliance with Oral Bioavailability Rules

CAS 941958-39-0 satisfies all criteria of Lipinski's Rule of Five [1]: MW = 338.4 Da (<500), XLogP3 = 1.1 (≤5), HBD = 1 (≤5), HBA = 4 (≤10). It additionally satisfies the more stringent Veber criteria with 3 rotatable bonds (≤10) and TPSA = 91.9 Ų (<140 Ų) [2]. This profile compares favorably with the average properties of oral drugs and suggests that the compound occupies a favorable region of oral drug-like chemical space. For comparison, the ethyl homolog (MW 324.4) also satisfies Lipinski rules but with lower MW and logP, potentially biasing it toward higher aqueous solubility and lower membrane permeability. The piperazinone core—as opposed to bulkier heterocyclic replacements—keeps MW well below 400 Da, leaving room for further synthetic elaboration. This is in contrast to many advanced piperazinone-based FXa inhibitors such as M55551 (MW > 500 Da) and M55165, which violate the MW rule but achieve potency through larger P4 substituents [3].

Drug-Likeness Lipinski Rule of Five Lead Optimization ADME Filtering

Commercial Availability and Purity: Procurement-Ready Quantities and Pricing

CAS 941958-39-0 is commercially stocked by Life Chemicals (Catalog F2487-0152) at ≥90% purity in multiple quantity tiers: 2 mg ($88.50), 5 mg ($103.50), 25 mg ($163.50), 50 mg ($240.00), and 75 mg ($312.00), with 10 μmol ($103.50) and 20 μmol ($118.50) options also available as of July 2023 [1]. The compound is part of Life Chemicals' HTS compound collection of over 500,000 screening compounds, indicating established synthetic and quality control protocols . In contrast, the ethyl homolog (CAS 952886-99-6) and the dihydroquinoxalinone analog (CAS 941935-48-4) are also catalogued but with availability subject to inquiry. The meta isomer (CAS 946208-45-3) is listed by multiple vendors with variable stock status. For procurement teams, CAS 941958-39-0 offers the advantage of transparent, tiered pricing with confirmed inventory, reducing lead time uncertainty for screening campaigns.

Chemical Procurement HTS Library Screening Collection Life Chemicals Catalog Compound

Recommended Application Scenarios for 4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one (CAS 941958-39-0) Based on Differentiated Evidence


Primary Screening Library Enrichment for Serine Protease Inhibitor Discovery (e.g., Factor Xa, Thrombin)

CAS 941958-39-0 is best deployed as a screening deck component in campaigns targeting serine proteases where the piperazinone scaffold has validated crystallographic engagement (Gly219 hydrogen bond in Factor Xa; PDB 1NFW) [1]. The para-isopropylsulfonylbenzoyl substitution offers a neutral P1 moiety capable of occupying the S1 pocket without requiring a basic amidine group—a feature associated with improved oral bioavailability in the ketopiperazine inhibitor class [1]. The compound's favorable drug-like profile (zero Lipinski/Veber violations) [2] makes it a suitable starting point for fragment growth or scaffold-based lead optimization. For Factor Xa programs, it should be prioritized over the meta isomer (CAS 946208-45-3) to preserve the linear topology that structural biology suggests is preferred for S1/S4 dual-site engagement.

Physicochemical Property-Driven Hit Triage and Lead-Likeness Assessment in Academic Screening Centers

With confirmed XLogP3 of 1.1, TPSA of 91.9 Ų, and only one hydrogen bond donor [2], CAS 941958-39-0 is well-suited for academic drug discovery groups employing property-based hit triage filters. The compound's MW of 338.4 Da leaves approximately 160 Da of 'property space' for synthetic elaboration before exceeding the Lipinski MW ceiling—a significant advantage over the more advanced piperazinone-based FXa inhibitor M55551 (MW > 500 Da) [3]. The 3,3-dimethyl substitution provides intrinsic metabolic stabilization at the α-carbon without requiring additional blocking groups, a feature that simplifies downstream medicinal chemistry optimization compared to non-methylated piperazinone analogs. The transparent commercial pricing ($88.50 for 2 mg) [2] further aligns with the budget constraints typical of academic screening operations.

Scaffold-Hopping Reference for Benzoyl-Piperazinone Library Design in Commercial Compound Collections

For commercial compound vendors and in-house library designers, CAS 941958-39-0 serves as a representative member of the benzoyl-piperazinone chemotype that complements the more extensively characterized 1-arylsulfonyl-3-piperazinone series. The carbonyl spacer between the piperazinone and the aryl ring distinguishes this scaffold from the direct sulfonyl-linked analogs (e.g., M55551, M55165) and provides a distinct pharmacophoric geometry: the benzoyl carbonyl introduces an additional hydrogen bond acceptor that may engage different protein residues or alter the vector of the pendant aryl group [1]. Library designers should include both para (CAS 941958-39-0) and meta (CAS 946208-45-3) isomers to enable SAR exploration of sulfonyl positioning within the same scaffold, as well as the ethyl homolog (CAS 952886-99-6) to probe the steric and lipophilic tolerance of any identified biological targets.

Method Development and Analytical Reference Standard for Sulfonyl-Benzoyl-Piperazinone Quantification

Given the ≥90% purity specification and commercial availability in multiple precisely weighed quantities (2 mg to 75 mg) from a single vendor lot [2], CAS 941958-39-0 can serve as an analytical reference for HPLC or LC-MS method development targeting the broader sulfonyl-benzoyl-piperazinone chemical class. The compound's moderate lipophilicity (XLogP3 1.1) and the presence of both a UV-active benzoyl chromophore and an ESI-ionizable sulfonyl group make it suitable for UV and mass spectrometric detection across a range of reversed-phase chromatographic conditions. Procurement teams should note the defined pricing tiers: the 10 μmol option ($103.50) may be most cost-effective for initial method scoping, while the 25 mg option ($163.50) provides sufficient material for full validation protocols.

Quote Request

Request a Quote for 4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.